2-Isocyanato-1-methoxy-2-methylpropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

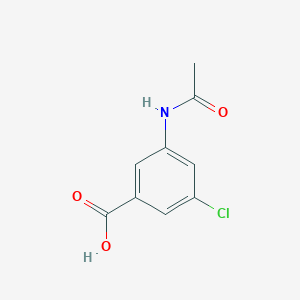

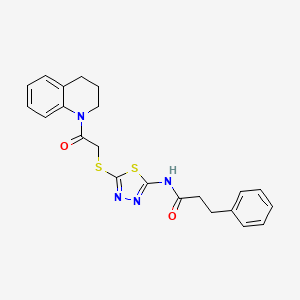

“2-Isocyanato-1-methoxy-2-methylpropane” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by its IUPAC name "1-isocyanato-3-methoxy-2-methylpropane" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H11NO2/c1-6(4-9-2)3-7-5-8/h6H,3-4H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Applications De Recherche Scientifique

Biofuel Production

A significant application of related compounds to 2-Isocyanato-1-methoxy-2-methylpropane is in biofuel production. Engineered enzymes have enabled the anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel, achieving 100% theoretical yield under anaerobic conditions. This advancement overcomes the cofactor imbalance problem, presenting a more economically viable process for biofuel commercialization (Bastian et al., 2011).

Chemical Synthesis and Material Science

- Etherification Reactions : The equilibrium in the synthesis of ethers like 2-methoxy-2-methylpropane (MTBE) through the reaction of isobutene with methanol has been thoroughly analyzed, providing insights into the thermodynamic properties of these reactions. This research aids in understanding the synthesis of various ethers used in fuels and as solvents (Badia et al., 2016).

- Isocyanate Reactions : Studies on the kinetics of reactions between ether alcohols and phenyl isocyanate, in the presence of metal catalysts, have shed light on the effects of methoxy and methyl groups on reaction rates. This research is pivotal for the development of polymers and coatings (Frisch et al., 2007).

- Isocyanate-functional Adhesives : Biodegradable isocyanate-functional adhesives have been developed for biomedical applications, specifically for vascular closure. These adhesives showcase the potential of isocyanate chemistry in creating materials that are both effective and biocompatible (Hadba et al., 2011).

Environmental and Health Safety

Research on the occupational exposure limits for 2-Methoxypropan-1-ol, a related compound, highlights the importance of understanding the health implications of these chemicals. Establishing exposure limits is crucial for ensuring the safety of workers in industries where these compounds are used (Kilanowicz-Sapota & Klimczak, 2021).

Propriétés

IUPAC Name |

2-isocyanato-1-methoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWFEFAJBETMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2872135.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2872146.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2872148.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2872151.png)